REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][NH2:12])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].[CH3:13][CH2:14][O:15][C:16]([CH:18]([C:22]([CH3:24])=O)[C:19]([CH3:21])=O)=[O:17]>CC(O)=O.O>[CH2:14]([O:15][C:16]([C:18]1[C:19]([CH3:21])=[N:12][N:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=2)[C:22]=1[CH3:24])=[O:17])[CH3:13] |f:0.1|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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Cl.[N+](=O)([O-])C=1C=C(C=CC1)NN
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Name
|
|
Quantity
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4.13 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C(C(=O)C)C(=O)C
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Name
|
|
Quantity
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46 mL
|
Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
28 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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were dissolved
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Type
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TEMPERATURE
|
Details
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by careful heating
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Type
|
ADDITION
|
Details
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treated
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Type
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TEMPERATURE
|
Details
|
The reaction was immediately cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
|
Details
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washed with 2×5 ml of water
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Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
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Details
|
after drying under reduced pressure 4.66 g (61%) of the title compound as a light yellow solid
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1C)C1=CC(=CC=C1)[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |